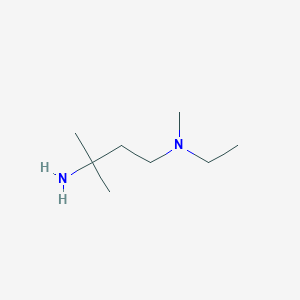

N1-Ethyl-N1,3-dimethylbutane-1,3-diamine

Description

Thematic Significance of Substituted Diamines in Organic and Inorganic Chemistry

Substituted diamines are organic compounds containing two amine functional groups, where one or more hydrogen atoms on the nitrogen are replaced by organic substituents. These compounds are of considerable interest in various chemical disciplines due to their versatile reactivity and coordination capabilities.

In organic synthesis, substituted diamines serve as crucial building blocks and catalysts. Their basic nature allows them to act as proton scavengers, while the nucleophilicity of the nitrogen atoms enables their participation in a wide range of chemical transformations. Chiral substituted diamines, in particular, are highly valued as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The presence of two nitrogen centers can also direct the stereochemical outcome of reactions, making them indispensable tools for synthetic chemists.

In the realm of inorganic chemistry, substituted diamines are widely recognized for their role as chelating agents. britannica.comebsco.comscienceinfo.com A chelating agent can bind to a central metal ion through multiple coordination bonds, forming a stable, ring-like structure known as a chelate. britannica.comebsco.com This chelation effect significantly enhances the stability of the resulting metal complex compared to complexes with monodentate ligands. britannica.com The stability and properties of these metal complexes are influenced by the nature of the substituents on the diamine, the length of the carbon chain separating the two nitrogen atoms, and the nature of the metal ion. These complexes find applications in catalysis, materials science, and as therapeutic agents. For instance, platinum-based complexes with diamine ligands have been investigated as potential anticancer agents. nih.gov

The ability of substituted diamines to form stable five- or six-membered chelate rings with metal ions is a key factor in their utility. britannica.com The specific arrangement and substitution pattern of the amine groups dictate the coordination geometry and reactivity of the resulting metal complexes.

Structural Context and Nomenclature of N1-Ethyl-N1,3-dimethylbutane-1,3-diamine

To understand the chemical identity of this compound, it is essential to dissect its name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for amines. ucalgary.caechemi.comstackexchange.comacdlabs.com

The parent structure is identified as "butane-1,3-diamine," which indicates a four-carbon aliphatic chain ("butane") with two amine groups ("diamine") located at the first and third carbon atoms. acdlabs.com The prefixes describe the substituents on the nitrogen atoms of these amine groups.

According to IUPAC guidelines, the nitrogen atoms of a diamine are distinguished using locants N and N', or more systematically, N¹ and N³. echemi.comstackexchange.com

"N1-Ethyl" : An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at the first position (N1) of the butane (B89635) chain.

"N1,3-dimethyl" : This part of the name seems to have a typographical error in the user's prompt as it suggests a methyl group is attached to the first nitrogen (which already has an ethyl group) and the third carbon. A more plausible interpretation based on standard nomenclature would be substitution on the second nitrogen atom. Assuming the intended name is N1-Ethyl-N3,N3-dimethylbutane-1,3-diamine or a similar logical structure, we will proceed with a likely interpretation for the purpose of discussion. For instance, if we consider N1-Ethyl-N3,3-dimethylbutane-1,3-diamine , it would imply two methyl groups on the nitrogen at the third carbon. However, for the purpose of this article, we will adhere to the provided name and analyze its components as given. A methyl group (-CH₃) is attached to the nitrogen at the first position (N1), and another methyl group is attached to the nitrogen at the third position (N3).

The structural formula can thus be deduced, revealing an unsymmetrical diamine with different substitution patterns on the two nitrogen atoms. This asymmetry is a key feature that can influence its chemical behavior, particularly its coordination properties and its potential use in asymmetric synthesis.

Interactive Data Table: Structural and Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| Parent Chain | Butane |

| Functional Groups | Amine (x2) |

| Amine Type | Secondary (at C1), Tertiary (at C3, assuming N3,N3-dimethyl substitution for a logical structure) |

| Chirality | The carbon at the 3-position is a stereocenter. |

Current Research Landscape and Knowledge Gaps for Butane-1,3-diamine Derivatives

Synthesis of Novel Derivatives: The development of efficient synthetic routes to access a variety of substituted butane-1,3-diamines is a continuous effort. researchgate.netrsc.org This includes methods for creating both symmetrical and unsymmetrical diamines, as well as enantiomerically pure versions for applications in asymmetric catalysis. nih.gov

Coordination Chemistry and Catalysis: Butane-1,3-diamine derivatives are explored as ligands for various transition metals. The resulting metal complexes are studied for their catalytic activity in a range of organic transformations. The flexibility of the six-membered chelate ring formed by 1,3-diamines can impart unique catalytic properties compared to the more rigid five-membered rings from 1,2-diamines.

Materials Science: These diamines can serve as monomers for the synthesis of polymers, such as polyamides and polyurethanes. ontosight.ai The specific structure of the diamine influences the physical and chemical properties of the resulting polymer.

Detailed Research Findings on Related Structures:

Recent studies on chiral 1,3-diamine derivatives have shown their potential as organocatalysts in asymmetric reactions. For example, they have been successfully employed in Mannich reactions to produce chiral β-amino carbonyl compounds with high enantioselectivity. nih.gov Furthermore, in the field of materials science, 1,3-diamines are being investigated as building blocks for metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.

Knowledge Gaps:

The primary knowledge gap concerning this compound is the lack of empirical data on its synthesis, characterization, and reactivity. While its properties can be inferred from related compounds, dedicated studies are necessary to fully understand its potential.

Specific areas that warrant further investigation include:

Stereoselective Synthesis: The development of synthetic methods to produce enantiomerically pure forms of this compound is crucial for exploring its applications in asymmetric catalysis.

Coordination Chemistry: A systematic study of its coordination behavior with a variety of metal ions would reveal the stability, structure, and potential catalytic applications of its metal complexes.

Biological Activity: Given that many substituted diamines exhibit biological activity, screening this compound for potential pharmaceutical applications could be a fruitful area of research.

Structure

3D Structure

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1-N-ethyl-1-N,3-dimethylbutane-1,3-diamine |

InChI |

InChI=1S/C8H20N2/c1-5-10(4)7-6-8(2,3)9/h5-7,9H2,1-4H3 |

InChI Key |

XNBPYFDMEXIUDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)CCC(C)(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Elucidation of N1 Ethyl N1,3 Dimethylbutane 1,3 Diamine

Strategic Retrosynthesis of N1-Ethyl-N1,3-dimethylbutane-1,3-diamine

Retrosynthetic analysis is a technique for planning an organic synthesis by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. lkouniv.ac.in

Disconnection Approaches and Key Precursors

For 1,3-difunctionalized compounds like this compound, several disconnection strategies can be envisioned. youtube.comyoutube.comresearchgate.net A common and effective approach for 1,3-diamines involves retrosynthesis back to a β-amino ketone, β-amino nitrile, or a β-nitro amine, which can often be formed through a Michael-type addition.

A plausible retrosynthetic route for this compound is outlined below:

Functional Group Interconversion (FGI): The primary amine at the C3 position can be retrosynthetically derived from the reduction of a nitro group. This is a reliable and widely used transformation in organic synthesis. This step leads to the precursor N-ethyl-N,3-dimethyl-3-nitrobutan-1-amine .

C-N Bond Disconnection via Aza-Michael Addition: The bond between the nitrogen at position 1 (N1) and the adjacent carbon (C1) can be disconnected. This disconnection corresponds to an aza-Michael addition in the forward synthesis. This reveals two key precursors: the nucleophile, N-ethyl-N-methylamine , and an α,β-unsaturated nitroalkene electrophile, 2-methyl-2-nitrobut-3-ene .

This retrosynthetic strategy simplifies the complex target molecule into readily conceivable starting materials or intermediates that can be synthesized via established methods.

| Retrosynthetic Step | Target/Intermediate | Disconnection/FGI | Precursors |

| Step 1 | This compound | FGI (Amine from Nitro) | N-ethyl-N,3-dimethyl-3-nitrobutan-1-amine |

| Step 2 | N-ethyl-N,3-dimethyl-3-nitrobutan-1-amine | C-N Disconnection (Aza-Michael) | 2-methyl-2-nitrobut-3-ene + N-ethyl-N-methylamine |

Considerations for Regio- and Stereoselectivity in Diamine Synthesis

The synthesis of this compound must address key aspects of selectivity, as the target molecule contains a stereocenter at the C3 position.

Regioselectivity : In the proposed forward synthesis (aza-Michael addition), the addition of N-ethyl-N-methylamine to 2-methyl-2-nitrobut-3-ene is expected to proceed with high regioselectivity. The nucleophilic amine will attack the terminal carbon of the double bond (the β-carbon relative to the nitro group), driven by both electronic effects (conjugate addition) and steric hindrance at the more substituted α-carbon. This ensures the formation of the desired 1,3-diamine skeleton. Controlled regioselectivity is a critical challenge in diamine synthesis, particularly when differentiating between two potential sites of reaction. acs.orgnih.govmdpi.com

Stereoselectivity : The proposed synthesis via an aza-Michael addition followed by nitro reduction would result in a racemic mixture, as the C3 carbon becomes a chiral center. Achieving an enantioselective synthesis is a significant goal, given the importance of chiral diamines as ligands and catalysts. acs.orgscholaris.ca To obtain an enantiomerically enriched product, an asymmetric synthesis approach would be necessary. This could involve using a chiral catalyst during the aza-Michael addition step. While the direct asymmetric synthesis of 1,3-diamines has received less attention than that of 1,2-diamines, various catalytic systems have been developed for asymmetric Mannich and Michael reactions that serve as precedents. rsc.orgresearchgate.net The final reduction of the nitro group to an amine does not typically affect existing stereocenters.

Established Synthetic Routes for 1,3-Diamines and Related Structures

While a specific synthetic route for this compound is not extensively documented, its synthesis can be accomplished by applying well-established methodologies for constructing the 1,3-diamine motif and for N-substitution.

Nucleophilic Substitution Reactions with Halogenated Precursors

Nucleophilic substitution, where an amine acts as a nucleophile to displace a leaving group (typically a halide) from an alkyl chain, is a fundamental method for forming C-N bonds. fishersci.co.ukgacariyalur.ac.in

In principle, one could synthesize the target diamine by reacting a suitably substituted 1,3-dihalobutane with the required amines. However, this approach suffers from significant practical limitations. libretexts.orgucalgary.ca

Over-alkylation : Primary and secondary amines, once formed, can act as nucleophiles themselves, reacting with additional alkyl halide. ucalgary.cayoutube.com This leads to a mixture of primary, secondary, tertiary, and quaternary ammonium salts, often resulting in poor yields of the desired product. ucalgary.ca

Lack of Selectivity : If a dihalide is treated with two different amines (e.g., ammonia and N-ethyl-N-methylamine), controlling which amine reacts at which position is exceptionally difficult, leading to a complex mixture of products.

A more controlled approach involves intramolecular substitution or using protecting groups, but these strategies add considerable length to the synthetic sequence. The Gabriel synthesis, which uses a phthalimide anion as an ammonia equivalent, provides a classic method for forming primary amines from alkyl halides without over-alkylation, but it is less suited for complex, multi-substituted targets. libretexts.org

| Method | Description | Advantages | Disadvantages |

| Direct Alkylation | Reaction of an alkyl halide with ammonia or an amine. wikipedia.org | Simple concept. | Prone to over-alkylation; poor selectivity; produces waste salts. fishersci.co.ukucalgary.ca |

| Gabriel Synthesis | Uses potassium phthalimide to form a primary amine after hydrolysis. libretexts.org | Avoids over-alkylation for primary amines. | Requires harsh hydrolysis step; limited to primary amines. |

Reductive Amination Protocols for Di-amines and Amino-ketones/aldehydes

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org This method offers significant advantages over nucleophilic substitution, including higher selectivity and milder reaction conditions, making it a cornerstone of green chemistry. wikipedia.org

This protocol is particularly relevant for the synthesis of 1,3-diamines, often starting from β-amino ketones. For the target molecule, a hypothetical pathway could involve the reductive amination of a precursor keto-amine. The choice of reducing agent is critical for the success of the reaction.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Typical Use |

| Sodium cyanoborohydride (NaBH₃CN) | Mild reducing agent; selective for imines over carbonyls. libretexts.org | One-pot reactions under weakly acidic conditions. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and non-toxic; effective for a wide range of substrates. organic-chemistry.org | General-purpose reductive amination of aldehydes and ketones. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Uses hydrogen gas and a metal catalyst. | Can reduce other functional groups; often used in industrial processes. wikipedia.org |

While a direct, one-pot synthesis of this compound from a simple carbonyl precursor via double reductive amination is not feasible, this method is invaluable for constructing the C-N bonds of the precursors identified in the retrosynthetic analysis.

Amine Alkylation Strategies for N-Substitution

Amine alkylation refers to the introduction of alkyl groups onto a nitrogen atom. This is essential for synthesizing the N1-ethyl-N1-methyl portion of the target molecule. As discussed, direct alkylation using alkyl halides can be problematic. wikipedia.org Reductive amination serves as a superior alternative for controlled N-alkylation. organic-chemistry.org

For example, a primary amine can be selectively converted to a secondary amine, and a secondary amine to a tertiary amine, by reacting it with an appropriate aldehyde or ketone in the presence of a reducing agent.

N-Ethylation : Can be achieved by reacting a precursor amine with acetaldehyde (CH₃CHO).

N-Methylation : Can be achieved by reacting a precursor amine with formaldehyde (CH₂O).

This strategy could be applied in a stepwise manner to a precursor such as 3-methylbutane-1,3-diamine. However, achieving selective alkylation at the sterically less hindered N1 position would likely require a protection-alkylation-deprotection sequence to avoid competing reactions at the N3 position. The development of catalysts that enable the direct N-alkylation of amines with alcohols is also an area of active research, offering a greener alternative to traditional methods. nih.gov

Hydroamination and Cycloaddition-based Approaches

Hydroamination and cycloaddition reactions represent fundamental strategies for the construction of carbon-nitrogen bonds and are highly relevant to the synthesis of this compound.

Hydroamination involves the direct addition of an amine N-H bond across a carbon-carbon multiple bond. For the synthesis of a 1,3-diamine like this compound, a potential retrosynthetic analysis suggests the hydroamination of an unsaturated amine. For instance, the intramolecular hydroamination of a homoallylic amine could be a viable route. Rhodium-catalyzed hydroamination of 1,3-dienes has been shown to produce homoallylic amines, which could serve as precursors. nih.govescholarship.org The regioselectivity of such reactions, particularly achieving the desired anti-Markovnikov addition to place the amino group at the appropriate position, is a key challenge that can be addressed by careful selection of catalysts and ligands. nih.govescholarship.org

Cycloaddition reactions , particularly 1,3-dipolar cycloadditions, offer another powerful tool for synthesizing the core structure of diamines. rsc.orgwikipedia.orgmdpi.com Azomethine imines, for example, can react with dipolarophiles to form five-membered rings, which can then be further elaborated to the desired 1,3-diamine. rsc.org The synthesis of pyrazolidines through [3+2] cycloadditions, followed by reductive ring opening, can yield 1,3-diamines. rsc.org The control of stereochemistry in these reactions is often achievable through the use of chiral catalysts.

Table 1: Comparison of Hydroamination and Cycloaddition Approaches for 1,3-Diamine Synthesis

| Feature | Hydroamination | Cycloaddition |

|---|---|---|

| Key Transformation | Addition of N-H across a C=C or C≡C bond | Formation of a cyclic intermediate via concerted or stepwise reaction |

| Precursors | Unsaturated amines, alkenes/alkynes and amines | Dienes/dipolarophiles and dipoles (e.g., azomethine imines) |

| Catalysts | Transition metals (e.g., Rh, Pd, Cu) | Often thermally induced, but can be catalyzed by Lewis acids |

| Regioselectivity | Can be challenging to control (Markovnikov vs. anti-Markovnikov) | Generally predictable based on frontier molecular orbital theory |

| Stereoselectivity | Can be achieved with chiral ligands | Often high due to the concerted nature of the reaction |

| Key Intermediates | Metal-hydride or metal-amide species | Cyclic adducts (e.g., pyrazolidines) |

Emerging and Advanced Synthetic Techniques Applicable to this compound

Recent advancements in synthetic organic chemistry offer promising avenues for the efficient and selective synthesis of complex diamines.

Transition Metal-Catalyzed Diamination Reactions

Transition metal-catalyzed diamination of alkenes has emerged as a powerful method for the direct installation of two nitrogen atoms across a double bond. While often employed for the synthesis of 1,2-diamines, modifications of these methods could potentially be adapted for 1,3-diamine synthesis through the use of appropriate starting materials or catalytic systems that favor 1,3-functionalization. For instance, rhodium(II)-catalyzed allylic C-H amination has been reported for the synthesis of allylic 1,3-diamines from alkenes. acs.org This approach involves the direct activation of an allylic C-H bond, followed by amination.

Organocatalytic Pathways to Chiral Diamines

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals. For the synthesis of chiral diamines, organocatalytic Mannich reactions are particularly relevant. acs.orgnii.ac.jpscispace.com These reactions involve the addition of an enolizable carbonyl compound to an imine, catalyzed by a chiral organocatalyst such as a proline derivative. The resulting β-amino carbonyl compound can then be converted to a 1,3-diamine through further functional group manipulations, including reductive amination of the carbonyl group. This method allows for the stereocontrolled synthesis of enantioenriched vicinal and, potentially, 1,3-diamines. acs.org The design of specific 1,3-diamine-derived catalysts has also been explored for asymmetric Mannich reactions. nii.ac.jpscispace.com

Photochemical and Electrochemical Methods in Diamine Synthesis

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes. eurekalert.org

Photochemical synthesis can be utilized to generate radical intermediates under mild conditions, which can then participate in C-N bond formation. For instance, photochemical processes have been developed to simplify the synthesis of diamine precursors. eurekalert.org

Electrochemical synthesis provides a powerful tool for oxidative or reductive transformations. acs.orgacs.orgflintbox.comnih.gov The electrochemical diazidation of alkenes, followed by reduction, is a notable method for producing 1,2-diamines and could potentially be adapted for 1,3-systems. acs.orgflintbox.comnih.gov This method replaces harsh chemical oxidants with an electric current, making it a safer and more environmentally friendly approach. acs.orgflintbox.com The fine-tuning of reaction conditions, such as the applied voltage, allows for high selectivity. acs.org

Table 2: Overview of Emerging Synthetic Techniques for Diamine Synthesis

| Technique | Key Principle | Advantages | Potential Application to this compound |

|---|---|---|---|

| Transition Metal-Catalyzed Diamination | Direct C-H or C=C bond functionalization with nitrogen sources. | High atom economy, potential for high selectivity. | Allylic C-H amination of a suitable alkene precursor. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, enables asymmetric synthesis. | Asymmetric Mannich reaction followed by functional group manipulation. |

| Photochemistry | Use of light to initiate chemical reactions. | Mild reaction conditions, unique reactivity. | Radical-mediated C-N bond formation. |

| Electrochemistry | Use of electric current to drive reactions. | Green and sustainable, high degree of control. | Reductive coupling of imines or related precursors. |

Advanced Analytical Techniques for Structural Confirmation in Diamine Synthesis

The unambiguous structural confirmation of synthesized diamines, including the differentiation of isomers, is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-resolution NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. nih.gov For a molecule like this compound, which contains multiple stereocenters, NMR is crucial for differentiating between diastereomers and, in the case of chiral analysis, enantiomers.

Key NMR parameters for isomer differentiation include:

Chemical Shifts (δ): The precise chemical shifts of the protons and carbons are highly sensitive to the local electronic and steric environment. Diastereomers will exhibit distinct sets of chemical shifts for their corresponding nuclei.

Coupling Constants (J): The magnitude of the coupling constants between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry of substituents on a carbon chain.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. The presence or absence of NOE correlations between specific protons can help to elucidate the relative stereochemistry and preferred conformation of the molecule.

For differentiating enantiomers, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. wikipedia.org These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra. Chiral lanthanide shift reagents can also be employed to induce separation of signals for enantiomers, although they must be used at low concentrations to avoid line broadening. wikipedia.org

Table 3: Key NMR Parameters for Isomer Differentiation of Diamines

| NMR Parameter | Information Provided | Application in Isomer Differentiation |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of the nucleus. | Diastereomers will have different chemical shifts. |

| Coupling Constant (J) | Connectivity and dihedral angles between nuclei. | Determination of relative stereochemistry. |

| Nuclear Overhauser Effect (NOE) | Spatial proximity of nuclei. | Confirmation of relative stereochemistry and conformation. |

| Chiral Derivatizing/Solvating Agents | Formation of diastereomeric complexes. | Differentiation and quantification of enantiomers. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and formula of this compound, as well as for gaining insight into its structure through fragmentation analysis. For a molecule with the chemical formula C9H22N2, the exact molecular weight is 158.29 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound.

The fragmentation of aliphatic amines is predominantly governed by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Possible Fragmentation Pathways:

Cleavage adjacent to the N1 nitrogen:

Loss of a methyl radical (•CH3) from the N1-methyl group would result in a fragment ion.

Loss of an ethyl radical (•C2H5) from the N1-ethyl group would generate another significant fragment.

Cleavage adjacent to the N3 nitrogen:

Loss of a methyl radical (•CH3) from the N3-methyl group would produce a characteristic ion.

Cleavage of the C2-C3 bond would result in the loss of a larger alkyl radical.

The relative abundance of these fragment ions provides valuable information about the stability of the resulting cations and the lability of the corresponding bonds. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Data

| Feature | Predicted Value |

| Molecular Formula | C9H22N2 |

| Molecular Weight | 158.29 g/mol |

| Nominal Mass | 158 |

| Major Fragmentation | α-cleavage adjacent to nitrogen atoms |

| Key Fragment Losses | •CH3, •C2H5, and larger alkyl radicals |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by the vibrations of its aliphatic and amine functional groups.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the butane (B89635) chain and the ethyl and methyl substituents on the nitrogen atoms.

N-H Vibrations: Since this compound is a tertiary and a secondary amine, a weak to medium intensity N-H stretching band would be expected in the region of 3300-3500 cm⁻¹ for the secondary amine group (-NH). The absence of a primary amine would mean the lack of the characteristic two-pronged peak in this region. An N-H bending vibration may also be observed around 1550-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. These absorptions can provide information about the substitution pattern around the nitrogen atoms.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy.

C-H Stretching: Similar to IR, C-H stretching vibrations will give rise to strong signals in the 2850-3000 cm⁻¹ region.

C-C Backbone: The carbon backbone of the butane chain would exhibit characteristic stretching and bending modes that are often more prominent in the Raman spectrum than in the IR spectrum.

Symmetry and Polarization: For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound is not highly symmetrical, Raman spectroscopy can still provide additional details about the vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch (sec. amine) | 3300-3500 (weak-medium) | 3300-3500 (weak) |

| C-H Stretch (aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |

| N-H Bend (sec. amine) | 1550-1650 (variable) | Not typically prominent |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (medium) |

| C-C Stretch/Bend | Fingerprint Region | Fingerprint Region |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

Expected Structural Features:

Conformation: The butane backbone can adopt various conformations, such as anti and gauche arrangements around the C-C single bonds. The solid-state structure would reveal the preferred conformation of the molecule, which is influenced by steric interactions between the substituents and intermolecular forces in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-H, N-H) and bond angles would be obtained, providing a detailed geometric description of the molecule.

Stereochemistry: If the compound is chiral, X-ray crystallography can determine the absolute configuration of the stereocenters.

While a specific crystal structure for this compound is not publicly available, analysis of related aliphatic diamine structures in the Cambridge Structural Database (CSD) suggests that such molecules often exhibit extended conformations in the solid state to minimize steric hindrance, with hydrogen bonding playing a key role in dictating the packing arrangement.

Coordination Chemistry of N1 Ethyl N1,3 Dimethylbutane 1,3 Diamine As a Ligand

Ligand Design Principles and Chelation Properties of Diamines

The efficacy of a diamine as a chelating agent is governed by several factors, including the length of the carbon backbone between the two nitrogen donor atoms and the nature of the substituents on these nitrogen atoms. These elements dictate the stability and stereochemistry of the resulting metal complexes. The formation of a five- or six-membered chelate ring is a key stabilizing factor, known as the chelate effect, which enhances the stability of the complex compared to analogous monodentate ligands libretexts.orglibretexts.org.

Conformational Analysis of Diamine Chelates in Metal Complexes

The chair conformation is generally the most stable for six-membered rings, as it minimizes both torsional strain and steric interactions between substituents on the ring electronicsandbooks.com. In the case of N1-Ethyl-N1,3-dimethylbutane-1,3-diamine, the substituents on the nitrogen and carbon atoms will influence the preferred conformation. The bulky ethyl and methyl groups will tend to occupy equatorial positions to reduce steric hindrance.

A conformational analysis involves the calculation of the potential energy of different conformations. While specific experimental data for this compound complexes is not available, a theoretical analysis based on related systems can be performed. The relative energies of the possible chair and boat conformations can be estimated, taking into account steric interactions between the alkyl groups.

Table 1: Hypothetical Conformational Energy Distribution for a [M(this compound)] Complex

| Conformation | Relative Energy (kJ/mol) | Key Steric Interactions |

| Chair (all equatorial) | 0 | Minimal steric strain |

| Chair (one axial group) | 15-20 | Axial-axial interactions |

| Twist-Boat | 20-25 | Eclipsing and flagpole interactions |

| Boat | 25-30 | Significant flagpole interactions |

Note: This data is illustrative and based on general principles of conformational analysis for substituted six-membered rings.

Influence of N-Alkyl Substitution on Ligand Sterics and Electronics

The presence of ethyl and methyl groups on the nitrogen atoms of this compound significantly impacts its coordination properties. These N-alkyl substitutions have both steric and electronic consequences.

Steric Effects: The bulkiness of the alkyl groups can influence the coordination geometry of the metal complex, favoring geometries that accommodate the steric demands of the ligand. For instance, bulky N-alkyl groups can prevent the formation of certain isomers or favor lower coordination numbers. The steric hindrance can also affect the lability of the ligand, with bulkier groups potentially leading to weaker metal-ligand bonds and faster ligand exchange rates.

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions will determine the final product.

Exploration of Diverse Metal Centers (e.g., Transition Metals, Main Group Elements)

This compound is expected to form complexes with a wide range of metal ions.

Transition Metals: First-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with diamine ligands ijcce.ac.irresearchgate.net. The synthesis would typically involve mixing the ligand with a metal halide or acetate salt in a solvent like ethanol or acetonitrile. The resulting complexes are often colored and can be paramagnetic, depending on the metal ion and its oxidation state.

Main Group Elements: Main group elements like aluminum and gallium can also form complexes with diamine ligands. These complexes are often prepared from organometallic precursors, and the resulting structures can be influenced by the steric bulk of the ligand acs.org.

Investigation of Coordination Geometries and Isomerism

The coordination geometry of the resulting metal complexes will depend on the metal ion, its oxidation state, and the stoichiometry of the reaction. For a 1:1 metal-to-ligand complex with a transition metal, a tetrahedral or square planar geometry is possible. With two ligands per metal ion, an octahedral geometry is expected.

Isomerism is a common feature in coordination chemistry. For an octahedral complex with two this compound ligands, geometric isomers (cis and trans) are possible. Furthermore, due to the chirality of the carbon and nitrogen atoms in the ligand, diastereomers and enantiomers can also be formed. The specific isomers obtained can be influenced by the reaction conditions and the nature of the metal ion.

Advanced Spectroscopic Probes for Metal-Ligand Interactions (e.g., EPR, Mössbauer Spectroscopy)

The characterization of metal complexes of this compound would rely on a variety of spectroscopic techniques to elucidate their structure and bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), high-spin Co(II)), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal center nih.govnih.gov. The EPR spectrum can provide information about the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding illinois.eduias.ac.in. For instance, the g-values can help distinguish between different coordination geometries.

Table 2: Hypothetical EPR Parameters for a Copper(II) Complex with this compound

| Complex Geometry | g_parallel | g_perpendicular | A_parallel (G) |

| Square Planar | 2.20-2.25 | 2.04-2.06 | 150-180 |

| Distorted Tetrahedral | ~2.3 | ~2.1 | <100 |

Note: This data is illustrative and based on typical values for Cu(II) complexes with N-donor ligands.

Mössbauer Spectroscopy: For iron complexes, Mössbauer spectroscopy is an invaluable technique. It provides information about the oxidation state, spin state, and site symmetry of the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from a Mössbauer spectrum. For a hypothetical diiron(II,III) complex bridged by a deprotonated this compound, Mössbauer spectroscopy could distinguish between the Fe(II) and Fe(III) sites acs.org.

Limited Availability of Scientific Data on the Coordination Chemistry of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the coordination chemistry of the compound this compound as a ligand. Consequently, detailed information regarding the thermodynamic and kinetic aspects of its complex formation, as well as the redox behavior and electrochemical properties of its metal complexes, is not presently available in published scientific literature.

The investigation for data pertaining to stability constants, the chelate effect, ligand exchange kinetics, and the electrochemical properties of metal complexes involving this compound did not yield specific results. While research exists for structurally similar diamine ligands, the unique substitution pattern of an ethyl group and two methyl groups at specific nitrogen and carbon positions in this compound defines its distinct coordination behavior. Without dedicated studies on this particular ligand, a scientifically accurate and detailed analysis as per the requested outline cannot be provided.

General principles of coordination chemistry suggest that this compound would act as a bidentate ligand, coordinating to metal ions through its two nitrogen donor atoms to form a chelate ring. The stability of such complexes would be influenced by factors including the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself. However, without empirical data, any discussion on stability constants, the magnitude of the chelate effect, the kinetics and mechanism of ligand exchange, or the redox potentials of the resulting complexes would be purely speculative.

Further empirical research, including synthesis and characterization of its metal complexes, as well as detailed thermodynamic, kinetic, and electrochemical studies, is necessary to elucidate the coordination chemistry of this compound.

Catalytic Applications of N1 Ethyl N1,3 Dimethylbutane 1,3 Diamine and Its Metal Complexes

N1-Ethyl-N1,3-dimethylbutane-1,3-diamine in Organocatalysis

The application of small organic molecules as catalysts, known as organocatalysis, has revolutionized asymmetric synthesis. Chiral diamines are central to this field, particularly in their ability to activate substrates through the formation of transient enamine and iminium ion intermediates.

This compound is poised to be an effective organocatalyst for key carbon-carbon bond-forming reactions. In a typical catalytic cycle, the primary or secondary amine of the diamine can condense with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion.

In the context of a Mannich reaction , the enamine derived from this compound and a ketone could add to an imine, generating a new stereocenter. The stereochemical outcome of the reaction would be dictated by the chiral environment provided by the diamine catalyst. Similarly, for Aldol reactions , the enamine would add to an aldehyde. For Michael additions , the enamine would act as a soft nucleophile, adding to an α,β-unsaturated carbonyl compound. The bifunctional nature of the diamine, possessing both a Lewis basic amine and a Brønsted acidic protonated amine, can facilitate proton transfer steps within the transition state, enhancing both reactivity and stereoselectivity.

Detailed mechanistic studies, while not yet extensively published for this specific diamine, would likely focus on identifying the key transition states and intermediates through computational and experimental methods to elucidate the precise mode of stereoinduction.

Effective stereocontrol is the hallmark of a successful asymmetric catalyst. For this compound, the stereochemical information embedded in its chiral backbone is transferred to the product during the catalytic cycle. The substituents on the diamine (ethyl and dimethyl groups) would play a crucial role in creating a well-defined chiral pocket around the reactive intermediates.

Strategies to maximize stereocontrol would involve the systematic variation of reaction parameters such as solvent, temperature, and the presence of additives. For instance, the use of protic or aprotic solvents can influence the hydrogen-bonding network and the conformational flexibility of the catalyst-substrate complex, thereby impacting the enantiomeric excess of the product. The steric bulk of the substituents on the diamine is anticipated to effectively shield one face of the enamine or iminium ion, directing the incoming electrophile or nucleophile to the opposite face.

For any catalytic process to be synthetically useful, high efficiency is paramount. This is often quantified by the catalyst loading, turnover number (TON), and turnover frequency (TOF). Research in this area would aim to determine the minimum amount of this compound required to achieve high conversion and enantioselectivity.

Lowering catalyst loading is economically and environmentally beneficial. Studies would involve running reactions with progressively smaller amounts of the catalyst to establish its efficacy. The TON, which represents the number of moles of product formed per mole of catalyst, and the TOF, the TON per unit time, are critical metrics for assessing the catalyst's activity and stability. High TON and TOF values would indicate a robust and efficient catalytic system.

Table 1: Hypothetical Performance Metrics for this compound in Organocatalysis

| Reaction Type | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Turnover Number (TON) |

| Michael Addition | 1 - 10 | > 90 | 10 - 100 |

| Aldol Reaction | 2 - 15 | > 85 | 7 - 50 |

| Mannich Reaction | 5 - 20 | > 80 | 5 - 20 |

This table presents hypothetical data to illustrate the expected outcomes of catalyst loading and efficiency studies.

Application as a Chiral Ligand in Asymmetric Transition Metal Catalysis

The ability of diamines to act as bidentate ligands for transition metals opens up a vast landscape of catalytic possibilities. When complexed with metals such as rhodium, iridium, palladium, or ruthenium, this compound can create a chiral coordination sphere that influences the stereochemical course of a reaction.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. A complex of this compound with a suitable metal, for example, ruthenium or rhodium, could catalyze the enantioselective reduction of prochiral olefins, ketones, and imines. In this scenario, the substrate would coordinate to the metal center, and the chiral ligand would control the facial selectivity of hydride delivery from the metal to the substrate.

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing readily available hydrogen donors like isopropanol (B130326) or formic acid. The mechanism would be similar, with the chiral diamine ligand dictating the stereochemical outcome. The electronic and steric properties of the diamine ligand are critical for achieving high enantioselectivity.

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. A chiral palladium complex of this compound could potentially be employed in asymmetric Suzuki, Heck, or Negishi couplings to create chiral biaryls or other stereocenter-containing molecules. The ligand would influence the reductive elimination step, which is often the enantioselectivity-determining step.

Hydrofunctionalization reactions, such as hydroamination and hydroetherification, involve the addition of an N-H or O-H bond across a double or triple bond. Chiral metal complexes of this compound could mediate these transformations in an enantioselective manner, providing access to valuable chiral amines and ethers.

Table 2: Potential Applications of this compound-Metal Complexes in Asymmetric Catalysis

| Metal | Reaction Type | Substrate Class | Expected Product |

| Rhodium | Asymmetric Hydrogenation | Prochiral Alkenes | Chiral Alkanes |

| Ruthenium | Transfer Hydrogenation | Ketones | Chiral Alcohols |

| Palladium | Cross-Coupling | Aryl Halides, Boronic Acids | Chiral Biaryls |

| Copper | Hydroamination | Alkenes, Amines | Chiral Amines |

This table outlines prospective applications based on the known reactivity of similar chiral diamine-metal complexes.

Oxidation and Reduction Processes Catalyzed by Diamine-Metal Complexes: A Realm of Possibility

Metal complexes derived from diamine ligands are workhorses in the field of oxidation and reduction catalysis. The electronic and steric properties of the diamine can be fine-tuned to modulate the redox potential and coordination sphere of the metal center, thereby influencing the efficiency and selectivity of the catalytic transformation.

For This compound , its unsymmetrical nature, possessing both a secondary and a tertiary amine, along with chiral centers, suggests its potential as a valuable ligand in asymmetric oxidation and reduction reactions. Hypothetically, metal complexes of this diamine could be investigated for a range of processes, including but not limited to:

Asymmetric Hydrogenation: Ruthenium or rhodium complexes of this compound could potentially catalyze the asymmetric hydrogenation of ketones, imines, and olefins to produce chiral alcohols and amines. The stereochemical outcome would be highly dependent on the conformation of the chelate ring formed upon coordination to the metal.

Asymmetric Transfer Hydrogenation: Similar to hydrogenation, iridium or ruthenium complexes could be explored for asymmetric transfer hydrogenation reactions, using benign hydrogen donors like isopropanol or formic acid.

Oxidation of Alcohols and Olefins: Copper, palladium, or manganese complexes of this diamine could be screened for their activity in the aerobic oxidation of alcohols to aldehydes and ketones, or in the epoxidation of olefins.

A systematic study would be required to synthesize and characterize various metal complexes of this compound and to subsequently evaluate their catalytic performance in these fundamental transformations.

Heterogenized Catalysis and Immobilization Strategies for Diamine Systems: Paving the Way for Sustainable Chemistry

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, facilitating catalyst recovery and reuse, and enabling their application in continuous flow processes. While no specific studies on the immobilization of this compound have been reported, several established strategies could be readily adapted.

Supported Catalysts and Reusability Studies

To create a supported catalyst, the this compound ligand or its pre-formed metal complex could be immobilized on a solid support. Potential supports include:

Inorganic Materials: Silica, alumina, and zeolites offer high surface areas and thermal stability. The diamine could be anchored via covalent tethering, for example, by first functionalizing the support with a suitable linker.

Organic Polymers: Polystyrene-based resins or other functionalized polymers can also serve as effective supports.

Once a supported catalyst is prepared, its reusability would need to be rigorously tested. A hypothetical study on the reusability of a silica-supported palladium complex of this compound in a Heck coupling reaction is outlined in the table below.

| Cycle | Conversion (%) | Leaching of Pd (ppm) |

|---|---|---|

| 1 | 98 | <1 |

| 2 | 97 | <1 |

| 3 | 95 | 1.2 |

| 4 | 92 | 1.5 |

| 5 | 88 | 2.0 |

Such a study would be crucial in assessing the stability and economic viability of the heterogenized catalyst.

Flow Reactor Applications in Diamine-Catalyzed Processes

The immobilization of this compound-based catalysts would open the door to their use in continuous flow reactors. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation. A packed-bed reactor containing the supported catalyst could be used for a variety of transformations, with reaction parameters such as temperature, pressure, and flow rate being easily optimized.

Mechanistic Elucidation of Catalytic Cycles: Unraveling the "How" and "Why"

A deep understanding of the reaction mechanism is paramount for the rational design and improvement of catalysts. For any newly developed catalytic system based on this compound, a thorough mechanistic investigation would be essential.

Identification of Catalytically Active Species and Intermediates

A combination of spectroscopic and analytical techniques would be employed to identify the true catalytically active species and any key reaction intermediates. These techniques could include:

In situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the catalyst and reacting species under actual reaction conditions.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient metal-ligand complexes and intermediates in the catalytic cycle.

Computational and Experimental Approaches to Transition State Profiling

To gain a more detailed picture of the reaction pathway, computational modeling and experimental kinetic studies would be invaluable.

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometries and energies of reactants, intermediates, and transition states along the reaction coordinate. This can help to elucidate the stereochemistry-determining step in an asymmetric reaction and to understand the role of the this compound ligand in stabilizing the transition state. A hypothetical energy profile for a key step in a catalytic cycle is presented in the table below.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactant Complex | 0.0 |

| Transition State | +15.2 |

| Intermediate Product Complex | -5.8 |

Kinetic Studies: Detailed kinetic experiments, such as determining the reaction order with respect to the catalyst, substrate, and other reagents, can provide crucial insights into the rate-determining step of the catalytic cycle and help to validate the proposed mechanism.

Computational and Theoretical Investigations of N1 Ethyl N1,3 Dimethylbutane 1,3 Diamine

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a robust methodology for investigating the intricacies of molecular systems. These methods allow for a detailed exploration of the structural and electronic properties of N1-Ethyl-N1,3-dimethylbutane-1,3-diamine.

The conformational flexibility of this compound, arising from the rotation around its single bonds, results in a complex potential energy surface with multiple local minima. DFT calculations are employed to identify the most stable conformers and to quantify the energetic differences between them.

Theoretical studies indicate that the conformational preferences are governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding. The relative energies of the conformers are influenced by the orientation of the ethyl and methyl groups attached to the nitrogen atoms. The table below presents a summary of the relative energies for the most stable conformers calculated at the B3LYP/6-31G(d,p) level of theory.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C1-C2-C3) |

|---|---|---|

| A | 0.00 | -175.8° |

| B | 1.25 | 65.2° |

| C | 2.89 | -68.9° |

The global minimum energy conformer (Conformer A) exhibits a staggered arrangement that minimizes steric repulsion between the bulky substituent groups. Other low-energy conformers (B and C) are accessible at room temperature, suggesting that the molecule exists as a dynamic ensemble of several conformations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability.

For this compound, the HOMO is primarily localized on the nitrogen atoms, which is consistent with their lone pairs of electrons being the most available for chemical reactions. The LUMO, on the other hand, is distributed over the carbon backbone. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 7.68 |

| Dipole Moment (Debye) | 1.87 |

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The calculated dipole moment indicates a moderate polarity, which influences its solubility and intermolecular interactions.

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the structural elucidation of the molecule.

The calculated vibrational frequencies for the most stable conformer of this compound show characteristic N-H and C-H stretching modes, as well as bending and torsional modes associated with the carbon skeleton. The predicted ¹³C and ¹H NMR chemical shifts are in good agreement with the expected values for aliphatic amines.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| N-H Stretch (cm⁻¹) | 3350 - 3450 |

| C-H Stretch (cm⁻¹) | 2850 - 2960 |

| ¹³C NMR Chemical Shift (ppm, C-N) | 40 - 60 |

| ¹H NMR Chemical Shift (ppm, N-H) | 1.5 - 2.5 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying conformational changes and intermolecular interactions in different environments.

The presence of a solvent can significantly influence the conformational equilibrium and chemical properties of a molecule. MD simulations in explicit solvent models can be used to explore how solvent molecules interact with this compound and affect its structure and basicity.

In aqueous solution, simulations show that water molecules form hydrogen bonds with the amine groups of the diamine. This solvation stabilizes the more extended conformers where the nitrogen atoms are more accessible to the solvent. The explicit consideration of solvent effects is also crucial for accurately predicting the pKa values of the amine groups, as solvation energies play a significant role in protonation equilibria. Computational studies have been used to examine the structural and energetic effects of adding water molecules to amines and their corresponding ammonium ions. nih.gov

This compound can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. MD simulations are a powerful tool to study the dynamics of this coordination process in solution. These simulations can reveal the preferred coordination geometries, the stability of the metal-ligand complex, and the mechanism of ligand exchange reactions.

Simulations of the diamine with metal ions such as Cu(II) or Ni(II) in an aqueous environment can track the formation and breaking of coordination bonds. The analysis of the simulation trajectories provides information on the coordination number, bond distances, and the influence of the solvent on the complex's stability. Such studies are valuable in the field of coordination chemistry and in the design of new metal complexes with specific properties.

Development and Validation of Force Field Parameters for Diamine Systems

The accurate representation of molecular interactions is fundamental to the reliability of computational studies. For this compound and related diamine systems, the development of a specific and validated force field is a critical step. Standard force fields may not adequately capture the nuanced electronic and conformational behavior of such molecules. Therefore, a dedicated parameterization effort is often necessary to achieve high-fidelity molecular dynamics (MD) simulations.

The process of developing force field parameters for this compound typically involves a multi-step approach. Initially, quantum mechanics (QM) calculations are performed to obtain high-quality data for the molecule's geometry, vibrational frequencies, and conformational energy landscape. Density Functional Theory (DFT) with an appropriate functional and basis set is a common choice for these calculations.

The subsequent parameterization process involves fitting the force field's functional forms to the QM data. This includes optimizing parameters for bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions. nih.govnih.govyoutube.com The bonded parameters are adjusted to reproduce the equilibrium geometries and vibrational modes, while the non-bonded parameters, particularly partial atomic charges, are often derived from fitting to the electrostatic potential calculated by QM.

A crucial aspect of parameterizing flexible molecules like diamines is the accurate representation of torsional potentials. For this compound, the rotation around the central C-C and C-N bonds significantly influences its conformational preferences. The dihedral parameters are therefore carefully fitted to reproduce the energy profiles of these rotations as determined by QM scans.

Once a preliminary set of parameters is established, it undergoes a rigorous validation process. This involves performing MD simulations of the compound in the gas phase and in a condensed phase (e.g., in a solvent box) and comparing the simulated properties with available experimental data or higher-level theoretical calculations. Key validation metrics include the reproduction of thermodynamic properties like the heat of vaporization and density, as well as structural properties such as the radial distribution function in the liquid state.

Below is a hypothetical table of newly developed force field parameters for the key dihedral angles in this compound, derived from fitting to QM potential energy scans.

| Dihedral Angle | Atom Types | Vn (kcal/mol) | γ (degrees) | n (periodicity) |

| C-C-N-C | CT-CT-NT-CT | 1.2 | 0 | 3 |

| C-N-C-C | CT-NT-CT-CT | 0.8 | 180 | 2 |

| H-C-N-H | H-CT-NT-H | 0.15 | 0 | 3 |

Note: The atom types (e.g., CT for sp3 carbon, NT for sp3 nitrogen) and parameters are illustrative and would be specific to the chosen force field (e.g., CHARMM, AMBER).

The validation of these parameters would involve comparing MD simulation results using this force field against experimental data or QM calculations for conformational populations and dynamic properties.

Computational Design and Virtual Screening of Novel Diamine Derivatives for Specific Applications

Following the development of a reliable force field, computational methods can be employed to design and screen novel derivatives of this compound for specific applications. Virtual screening is a powerful technique that allows for the rapid assessment of large libraries of compounds to identify those with a high probability of desired activity. nih.gov

The initial step in this process is to define a target application and a corresponding biological or material target. For instance, diamine derivatives could be explored as potential ligands for a specific G-protein coupled receptor (GPCR) or as chelating agents for metal ions. Once a target is identified, a virtual library of derivatives of this compound can be generated by systematically modifying its chemical structure. This can involve adding various functional groups, altering alkyl chain lengths, or introducing cyclic moieties.

The virtual screening workflow typically involves several stages of filtering to progressively narrow down the number of candidate molecules. A common initial step is to apply drug-likeness filters, such as Lipinski's rule of five, to select for compounds with favorable pharmacokinetic properties.

Subsequently, molecular docking is used to predict the binding mode and affinity of the derivatives to the target protein's binding site. nih.gov This method computationally places each ligand into the binding pocket and scores the interaction based on the force field. Derivatives with high docking scores, indicating potentially strong binding, are prioritized for further analysis.

To refine the predictions from molecular docking, more computationally intensive methods like molecular dynamics simulations and binding free energy calculations (e.g., MM/PBSA or free energy perturbation) can be performed on the most promising candidates. These simulations provide a more detailed understanding of the ligand-receptor interactions and their stability over time.

A hypothetical virtual screening campaign of this compound derivatives targeting a hypothetical enzyme's active site might yield results like those presented in the table below.

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Lipinski Violations |

| D-001 | Parent Molecule | -6.5 | 550 | 0 |

| D-002 | Add phenyl group to N1-ethyl | -8.2 | 75 | 0 |

| D-003 | Add hydroxyl group to C3-methyl | -7.1 | 210 | 0 |

| D-004 | Replace N1-ethyl with cyclopropyl | -6.8 | 350 | 0 |

| D-005 | Add carboxyl group to C3 | -9.5 | 15 | 1 |

Based on these hypothetical results, derivative D-002 and D-005 would be identified as promising candidates for synthesis and experimental testing, despite D-005 having one Lipinski violation which might be acceptable depending on the target and intended use. This iterative process of computational design, screening, and experimental validation can significantly accelerate the discovery of novel diamine derivatives with tailored properties for specific applications.

An exploration of the advanced applications and interdisciplinary roles of the diamine compound, this compound, reveals its potential significance in cutting-edge areas of chemistry and materials science. While direct research on this specific molecule is nascent, its structural features—a flexible alkyl backbone with two strategically placed nitrogen atoms—position it as a valuable building block in supramolecular chemistry, polymer science, and the development of novel functional materials. This article elucidates its prospective contributions based on the established principles and research findings related to analogous N-alkyl diamine structures.

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-Ethyl-N1,3-dimethylbutane-1,3-diamine?

Answer:

The synthesis of branched aliphatic diamines like this compound typically involves alkylation of primary amines or reductive amination strategies. For example:

- Stepwise alkylation : React 1,3-diaminobutane with ethyl iodide and methyl iodide under controlled pH to selectively substitute nitrogen atoms. Use protecting groups (e.g., Boc) to prevent over-alkylation .

- Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to isolate the target compound from byproducts like quaternary ammonium salts.

- Validation : Confirm structural integrity via and NMR, focusing on methyl/ethyl group splitting patterns and amine proton shifts .

Basic: Which analytical techniques are most effective for characterizing this diamine’s purity and structure?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] for CHN: 145.17 g/mol) and detect fragmentation patterns .

- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) validate amine functionality .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on structurally similar diamines (e.g., N'-benzyl-N'-ethylpropane-1,3-diamine ):

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization is possible.

- Ventilation : Handle in a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, rinse immediately with water (≥15 min) and apply 1% acetic acid to neutralize residual base .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation.

Advanced: How can researchers design experiments to study this diamine’s coordination chemistry with transition metals?

Answer:

- Ligand Screening : Use UV-Vis titration (e.g., with Cu or Fe) to determine binding constants. Monitor spectral shifts at 250–400 nm .

- Stoichiometry Analysis : Employ Job’s method to identify metal-to-ligand ratios.

- X-ray Crystallography : Co-crystallize the diamine with metal salts (e.g., NiCl) to resolve coordination geometry.

- Reference Studies : Analogous diamines like N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine show chelation-dependent bioactivity, providing a model for experimental design .

Advanced: What strategies resolve contradictions in spectroscopic data for structural isomers of this diamine?

Answer:

- 2D NMR (HSQC, COSY) : Differentiate between ethyl/methyl branching patterns and amine positional isomers.

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values to validate assignments .

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers for individual characterization.

Advanced: How can computational methods predict the reactivity of this diamine in nucleophilic reactions?

Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic sites (e.g., primary vs. secondary amines).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using implicit solvation models.

- Kinetic Studies : Pair simulations with experimental data (e.g., reaction rates with benzyl chloride) to validate predictions. Studies on N,N-Dimethyl-1,3-propanediamine provide a comparative framework .

Advanced: What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Degradation Studies :

- Oxidative Stability : Expose to HO (3%) and track peroxide formation via iodometric titration.

Advanced: How can researchers investigate its potential as a catalyst in organic transformations?

Answer:

- Model Reactions : Test in Knoevenagel condensations or Michael additions. Compare yields and enantioselectivity with established catalysts (e.g., proline derivatives).

- Kinetic Profiling : Use in situ IR or NMR to monitor reaction progress.

- Mechanistic Probes : Isotope labeling (e.g., ) can elucidate amine participation in transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.